Desmopresina

Descripción general

Descripción

Se utiliza principalmente para tratar afecciones como la diabetes insípida central, la enuresis nocturna (mojar la cama) y ciertos trastornos hemorrágicos como la hemofilia A y la enfermedad de von Willebrand . La desmopresina funciona reduciendo la producción de orina y aumentando la reabsorción de agua en los riñones, lo que ayuda a mantener el equilibrio hídrico del cuerpo .

Aplicaciones Científicas De Investigación

Desmopressin has a wide range of scientific research applications. In medicine, it is used to treat central diabetes insipidus, nocturnal enuresis, and bleeding disorders such as hemophilia A and von Willebrand disease . It is also used in diagnostic tests to assess kidney function and to manage conditions that cause excessive urination . In biology, desmopressin is used to study the regulation of water balance and the role of vasopressin receptors in various physiological processes .

Mecanismo De Acción

La desmopresina ejerce sus efectos imitando la acción de la vasopresina, una hormona que regula el equilibrio hídrico del cuerpo . Se une a los receptores de vasopresina en los riñones, específicamente a los receptores V2, que se encuentran en la parte distal de la nefrona y los túbulos colectores . Esta unión activa una cascada de señalización que aumenta la inserción de canales de acuaporina en la membrana celular, lo que mejora la reabsorción de agua y reduce la producción de orina . La this compound también aumenta los niveles de factor VIII y factor de von Willebrand, que son esenciales para la coagulación de la sangre .

Análisis Bioquímico

Biochemical Properties

Desmopressin interacts with V1, V2, or V3 receptors, each having differing signal cascade systems . It displays enhanced antidiuretic potency, fewer pressor effects due to V2-selective actions, and a prolonged half-life and duration of action compared to endogenous ADH .

Cellular Effects

Desmopressin acts on the cells of the distal part of the nephron and the collecting tubules in the kidney . It enhances the ability to form procoagulant platelets and increases platelet-dependent thrombin generation by enhancing Na+/Ca2+ mobilization .

Molecular Mechanism

Desmopressin predominantly acts via V2 receptors, stimulating a cascade of biochemical events that increase water reabsorption . It enhances intracellular Na+ and Ca2+ fluxes .

Temporal Effects in Laboratory Settings

Desmopressin demonstrates two-compartmental pharmacokinetics, with a dual, sequential absorption process, and linear elimination . The delay between pharmacokinetic and pharmacodynamic responses is estimated at 4 hours .

Dosage Effects in Animal Models

In animal models, the initial dose of desmopressin is gradually increased until the minimal effective dose is determined . Overdosage can lead to fluid retention, hyponatremia, and decreased plasma osmolality .

Metabolic Pathways

Desmopressin is minimally metabolized in the liver, suggesting that human liver metabolism in vivo is not likely to occur . It is predominantly excreted renally .

Transport and Distribution

Desmopressin is transported and distributed within cells and tissues via its interaction with V1, V2, or V3 receptors . It is predominantly excreted renally .

Métodos De Preparación

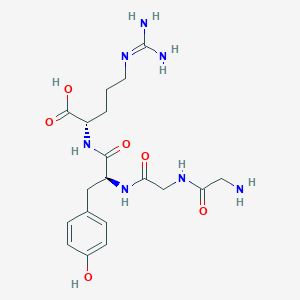

La desmopresina se sintetiza mediante una combinación de síntesis en fase sólida y oxidación en fase líquida. El proceso comienza con la síntesis de resina peptídica de this compound lineal utilizando síntesis en fase sólida. Esto implica la adición gradual de aminoácidos a una cadena peptídica unida a una resina . Una vez que se sintetiza el péptido lineal, se escinde de la resina para obtener el péptido bruto. El péptido bruto se purifica entonces mediante cromatografía líquida de alta resolución (HPLC) de fase inversa . Tras la purificación, el péptido se somete a una oxidación en fase líquida para formar el enlace disulfuro, que es crucial para la actividad biológica de la this compound . Finalmente, el péptido se convierte en su forma de sal de acetato para mejorar su estabilidad y solubilidad .

Análisis De Reacciones Químicas

La desmopresina experimenta varios tipos de reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. La formación del enlace disulfuro mediante la oxidación en fase líquida es un paso clave en su síntesis . Los reactivos comunes utilizados en estas reacciones incluyen yodo para la oxidación y varios ácidos y bases para el acoplamiento y la escisión de péptidos . El principal producto formado a partir de estas reacciones es la this compound acetato biológicamente activa .

Aplicaciones en investigación científica

La this compound tiene una amplia gama de aplicaciones en investigación científica. En medicina, se utiliza para tratar la diabetes insípida central, la enuresis nocturna y trastornos hemorrágicos como la hemofilia A y la enfermedad de von Willebrand . También se utiliza en pruebas diagnósticas para evaluar la función renal y para controlar las afecciones que causan una micción excesiva . En biología, la this compound se utiliza para estudiar la regulación del equilibrio hídrico y el papel de los receptores de vasopresina en varios procesos fisiológicos .

Comparación Con Compuestos Similares

La desmopresina es única entre los análogos de la vasopresina debido a su mayor potencia antidiurética y sus reducidos efectos presores . Otros compuestos similares incluyen vasopresina, lipresina y terlipresina . La vasopresina es la hormona natural con propiedades tanto antidiuréticas como vasoconstrictoras . La lipresina, otro análogo, se utiliza en el tratamiento de la diabetes insípida, pero tiene una duración de acción más corta en comparación con la this compound . La terlipresina es un análogo de acción prolongada que se utiliza principalmente por sus efectos vasoconstrictores en el tratamiento del sangrado variceal en pacientes con cirrosis hepática . La selectividad de la this compound para los receptores V2 y su mayor duración de acción la convierten en un fármaco particularmente eficaz para controlar las afecciones relacionadas con el equilibrio hídrico y los trastornos hemorrágicos .

Propiedades

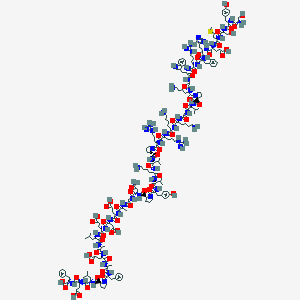

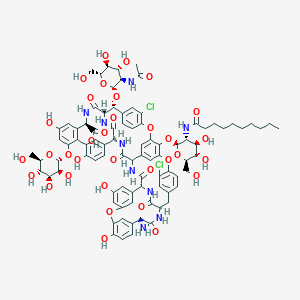

IUPAC Name |

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H64N14O12S2/c47-35(62)15-14-29-40(67)58-32(22-36(48)63)43(70)59-33(45(72)60-18-5-9-34(60)44(71)56-28(8-4-17-52-46(50)51)39(66)53-23-37(49)64)24-74-73-19-16-38(65)54-30(21-26-10-12-27(61)13-11-26)41(68)57-31(42(69)55-29)20-25-6-2-1-3-7-25/h1-3,6-7,10-13,28-34,61H,4-5,8-9,14-24H2,(H2,47,62)(H2,48,63)(H2,49,64)(H,53,66)(H,54,65)(H,55,69)(H,56,71)(H,57,68)(H,58,67)(H,59,70)(H4,50,51,52) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLWUMRGJYTJIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C2CSSCCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H64N14O12S2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1069.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16679-58-6 | |

| Record name | Desmopressin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Desmopressin is a synthetic analogue of the antidiuretic hormone vasopressin. It primarily exerts its effects by binding to vasopressin V2 receptors (V2R) located on the surface of cells. []

ANone:

- Spectroscopic Data: Spectroscopic characterization data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, can be found in the literature and pharmaceutical resources. []

A: Desmopressin formulations are designed for specific routes of administration, such as intravenous, subcutaneous, and intranasal. [, , ] Specific information on material compatibility for various applications can be found in pharmaceutical development and formulation research. []

A: Desmopressin is a peptide hormone analogue and does not possess catalytic properties. Its mechanism of action primarily involves receptor binding and signal transduction, not the catalysis of chemical reactions. []

A: Yes, computational studies have been performed to understand desmopressin's structure-activity relationships and to develop quantitative structure-activity relationship (QSAR) models. [, ] These models aim to predict the biological activity of desmopressin analogues based on their structural features.

A: Desmopressin itself is a modified form of vasopressin, designed to have enhanced antidiuretic properties and reduced vasoconstrictive effects. [] Research on SAR has explored various substitutions and modifications to the peptide structure, aiming to further improve its properties, such as:

- Increased duration of action: Modifications have focused on increasing the half-life of desmopressin to reduce dosing frequency. []

- Enhanced selectivity for V2R: Selectivity for V2R over V1 receptors (V1R) is desirable to minimize potential side effects, such as vasoconstriction. [, ]

A: Desmopressin formulations, such as intranasal drops, aim for stability during storage and administration. [] Strategies to improve stability and bioavailability include:

- Lyophilization: Freeze-drying (lyophilization) is used to enhance the long-term stability of desmopressin formulations. []

- Intranasal formulations: Intranasal administration can bypass first-pass metabolism, leading to improved bioavailability compared to oral administration. [, ]

- Controlled-release formulations: Research on controlled-release formulations seeks to prolong the duration of action and improve patient compliance. []

A: As a pharmaceutical compound, desmopressin production, handling, and disposal are subject to strict regulations to ensure worker safety, product quality, and environmental protection. [] Specific regulations vary depending on the geographical location and intended use.

ANone: Desmopressin exhibits different PK/PD profiles depending on the route of administration:

- Absorption: Intravenous administration leads to rapid and complete absorption, while intranasal and subcutaneous routes result in variable absorption rates. [, ]

- Distribution: Desmopressin distributes widely in the body, with a volume of distribution influenced by factors like renal function. [, ]

- Metabolism: Desmopressin is mainly metabolized in the liver and kidneys. []

- Excretion: Renal excretion is the primary route of elimination for desmopressin, and its clearance is significantly affected by renal function. [, ]

- In vivo activity: The duration of desmopressin's antidiuretic effect varies between individuals and is influenced by factors like dose, route of administration, and renal function. [, ]

ANone:

- In vitro: Cell-based assays have been used to study desmopressin's effects on V2R signaling and the release of VWF and FVIII from endothelial cells. [, ]

- In vivo: Animal models, particularly dogs, have been used to investigate desmopressin's effects on various parameters, including FVIII and VWF levels, bleeding time, and platelet function. [, , ]

- Clinical Trials: Numerous clinical trials have been conducted to evaluate the efficacy and safety of desmopressin in various conditions, including:

- Mild hemophilia A and von Willebrand disease: Desmopressin has been shown to effectively increase FVIII and VWF levels, shorten bleeding time, and reduce bleeding episodes in these patients. [, , , ]

- Nocturnal enuresis: Desmopressin is a first-line treatment for nocturnal enuresis, effectively reducing nighttime urination frequency. [, , ]

- Central diabetes insipidus: Desmopressin is used to manage central diabetes insipidus by reducing urine output and preventing dehydration. [, ]

A: While desmopressin is generally well-tolerated, some individuals exhibit a reduced response. [] This can be due to factors like:

- Tachyphylaxis: Decreased responsiveness after repeated administrations of desmopressin can occur. []

- Individual variability: The magnitude of response to desmopressin varies significantly between individuals, influenced by genetic factors and underlying conditions. [, ]

- Antibodies (Acquired Hemophilia A): In rare cases, individuals with acquired hemophilia A develop antibodies against FVIII, which can render desmopressin ineffective. []

- Hyponatremia: The most serious potential side effect is hyponatremia (low blood sodium) due to excessive water retention. [, , , ]

- Headache: Headache is a common side effect, particularly with higher doses or intranasal administration. []

- Gastrointestinal upset: Nausea, vomiting, and abdominal pain have been reported. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.